N-Boc-4-bromopiperidine

Catalog No.
S690110
CAS No.
180695-79-8
M.F
C10H18BrNO2
M. Wt
264.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-4-bromopiperidine

CAS Number

180695-79-8

Product Name

N-Boc-4-bromopiperidine

IUPAC Name

tert-butyl 4-bromopiperidine-1-carboxylate

Molecular Formula

C10H18BrNO2

Molecular Weight

264.16 g/mol

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3

InChI Key

KZBWIYHDNQHMET-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)Br

The exact mass of the compound tert-Butyl 4-bromopiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Boc-4-bromopiperidine is a protected secondary amine building block essential for the synthesis of complex piperidine-containing pharmaceuticals and agrochemicals. Featuring a tert-butyloxycarbonyl (Boc) protecting group and a reactive bromine atom at the 4-position, it serves as a quantitatively verified electrophile for C(sp2)-C(sp3) cross-coupling, Grignard reagent formation, and nucleophilic substitution. Its baseline procurement value lies in its calibrated balance of shelf-stability, quantitative reactivity under mild catalytic conditions, and the ease of Boc deprotection (using TFA or HCl) in downstream processing, making it a staple intermediate in both discovery chemistry and industrial process scale-up[1].

Substituting N-Boc-4-bromopiperidine with unprotected 4-bromopiperidine, alternative N-protecting groups (like benzyl or tosyl), or different halides (chloro/iodo) introduces severe process inefficiencies. Unprotected piperidines rapidly poison transition-metal catalysts and undergo uncontrolled N-alkylation, ruining reaction selectivity. While N-benzyl derivatives can be utilized, the benzyl group coordinates with metal catalysts (e.g., Cobalt), demanding massive increases in expensive ligand loading (up to 50 mol%) and harsh deprotection conditions that threaten other reducible functional groups [1]. Furthermore, substituting with the cheaper N-Boc-4-chloropiperidine stalls reactions due to sluggish oxidative addition, whereas the N-Boc-4-iodopiperidine, though highly reactive, suffers from poor photostability and prohibitive bulk procurement costs without offering a quantitative yield advantage [2].

Catalyst Compatibility: N-Boc vs. N-Benzyl and N-Tosyl

In cobalt-catalyzed (hetero)arylation using Grignard reagents, the choice of nitrogen protecting group dictates both yield and catalyst efficiency. N-Boc-4-bromopiperidine achieved an 83% isolated yield of the target 4-arylpiperidine. In direct contrast, the N-benzyl analog yielded only 66% and required a massive 50 mol% loading of TMCD ligand due to deleterious metal-coordination by the benzyl-protected nitrogen. The N-tosyl analog also underperformed, yielding only 69% and requiring double the Grignard reagent equivalents [1].

Evidence DimensionIsolated yield and ligand requirement
Target Compound Data83% yield, standard ligand loading
Comparator Or BaselineN-Benzyl-4-iodopiperidine (66% yield, 50 mol% TMCD ligand)
Quantified Difference+17% absolute yield and elimination of massive excess ligand requirements
ConditionsCobalt-catalyzed cross-coupling with PhMgBr

Procuring the N-Boc protected variant prevents catalyst poisoning and slashes expensive ligand costs during large-scale cross-coupling campaigns.

Oxidative Addition Kinetics: Bromo vs. Chloro Derivatives

The 4-bromo substituent provides the necessary thermodynamic driving force for efficient oxidative addition in sustainable first-row transition metal catalysis. In iron-catalyzed C(sp2)–C(sp3) Suzuki–Miyaura cross-couplings using alkoxide bases, N-Boc-4-bromopiperidine successfully couples with aryl boronic esters to deliver yields exceeding 74% under optimized conditions. Attempts to substitute with N-Boc-4-chloropiperidine result in minimal conversion under the same mild conditions due to the significantly higher bond dissociation energy of the C-Cl bond, which stalls the catalytic cycle [1].

Evidence DimensionCross-coupling conversion efficiency
Target Compound Data>74% yield, rapid oxidative addition
Comparator Or BaselineN-Boc-4-chloropiperidine (sluggish/minimal conversion)
Quantified DifferenceComplete reaction progression vs. stalled catalytic cycle
ConditionsIron-catalyzed (FeBr2) Suzuki-Miyaura coupling at 80 °C

The bromo-derivative allows buyers to utilize cheaper, greener base-metal catalysts (Fe, Ni, Co) without resorting to extreme temperatures or forcing conditions.

Process Scalability: Bromo vs. Iodo Analogs

While iodo-piperidines are often used for initial discovery screening, N-Boc-4-bromopiperidine proves vastly more efficient for procurement and scale-up. In comparative studies of cobalt-catalyzed arylation, the N-Boc-4-bromo derivative delivered an 83% yield, slightly outperforming the much more expensive and light-sensitive N-Boc-4-iodo derivative (81% yield) [1]. Furthermore, in nickel-catalyzed reductive cross-couplings, N-Boc-4-bromopiperidine successfully scaled to multi-gram (6.0 mmol) batches while allowing catalyst loading to be halved (from 10 mol% to 5 mol%) without any loss in yield[2].

Evidence DimensionIsolated yield and scalability
Target Compound Data83% yield, highly stable, 5 mol% catalyst at scale
Comparator Or BaselineN-Boc-4-iodopiperidine (81% yield, poor bulk stability)
Quantified Difference+2% yield with significantly lower raw material cost and improved shelf-life
ConditionsCo-catalyzed Grignard arylation and Ni-catalyzed reductive cross-coupling

Buyers can achieve identical or superior chemical yields while drastically reducing bulk material costs and avoiding the handling/storage issues associated with iodo-compounds.

Large-Scale Pharmaceutical Intermediate Synthesis

Leveraging its ability to undergo high-yield cross-coupling with reduced catalyst loadings (down to 5 mol% Ni or Co), this compound is a structurally verified starting material for manufacturing 4-aryl or 4-alkyl piperidine cores found in numerous neurological and psychiatric APIs [3].

Sustainable Base-Metal Catalysis Workflows

Because the bromo-substituent is perfectly tuned for oxidative addition with iron, cobalt, and nickel catalysts, it is a direct drop-in choice for industrial labs transitioning away from expensive, toxic palladium-based Suzuki or Negishi couplings [2].

Late-Stage Functionalization and SAR Library Generation

The robust nature of the Boc protecting group allows medicinal chemists to perform aggressive C-C bond formations at the 4-position without unwanted N-alkylation, followed by mild, orthogonal deprotection (e.g., using TFA) to rapidly generate diverse structure-activity relationship (SAR) libraries [1].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

263.05209 Da

Monoisotopic Mass

263.05209 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

1-Boc-4-bromopiperidine

Dates

Last modified: 08-15-2023

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